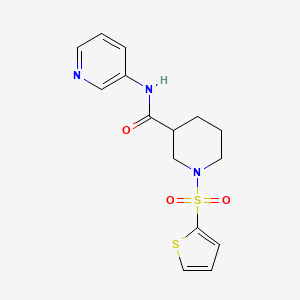![molecular formula C22H25N3O B6067164 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B6067164.png)
4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide, also known as AZB, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide is not fully understood, but it is believed to be related to its ability to inhibit specific enzymes and signaling pathways. For example, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. Additionally, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic activities. In addition to these activities, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has also been shown to have antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. Additionally, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide research, including exploring its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Additionally, further studies are needed to understand the exact mechanism of action of 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide and to identify its molecular targets. Further optimization of the synthesis method of 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide may also be necessary to improve its solubility and bioavailability.
Conclusion:
In conclusion, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide is a novel chemical compound that has shown promising results in various scientific research studies. Its ability to selectively target specific enzymes and signaling pathways makes it a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesemethoden
The synthesis of 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide involves a multi-step process that includes the condensation of 4-(cyanomethyl)benzoyl chloride with 1-aminooctane in the presence of a suitable base, followed by the addition of 4-(aminomethyl)benzonitrile. The resulting product is then purified using column chromatography to obtain the final compound, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has shown potential in various scientific research studies, including anti-cancer, anti-inflammatory, and anti-diabetic activities. In a recent study, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Another study showed that 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide has been shown to have anti-diabetic activity by improving insulin sensitivity and glucose uptake.
Eigenschaften
IUPAC Name |
4-(azepan-1-ylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c23-14-13-18-7-11-21(12-8-18)24-22(26)20-9-5-19(6-10-20)17-25-15-3-1-2-4-16-25/h5-12H,1-4,13,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKUKQFMKIDDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B6067081.png)

![N-(4-hydroxyphenyl)-2-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6067098.png)
![N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B6067102.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methylphenyl)glycinamide](/img/structure/B6067109.png)
![1-[1-(3-ethynylbenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6067117.png)
![1-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B6067119.png)
![ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6067129.png)
![2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6067143.png)
![ethyl N-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-N-methylglycinate](/img/structure/B6067148.png)

![(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067160.png)
![4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6067170.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6067173.png)